Chaetocin
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Overview
Description
Chaetocin is a natural product isolated from fungi of the Chaetomium species. It belongs to the class of epipolythiodiketopiperazines, which are known for their diverse biological activities, including cytostatic and anticancer properties . This compound has gained significant attention due to its potent antimyeloma activity and its ability to inhibit histone lysine methyltransferases .
Mechanism of Action
Target of Action
Chaetocin primarily targets the histone methyltransferase SUV39H1 . SUV39H1 is a member of the histone-lysine methyltransferase family, which plays a crucial role in the regulation of chromatin structure and gene expression .
Mode of Action
This compound interacts with its target, SUV39H1, by inhibiting its activity . This inhibition leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9me3), a marker of heterochromatin . The decrease in H3K9me3 levels can lead to changes in chromatin structure and gene expression .
Biochemical Pathways
This compound affects multiple signaling pathways related to tumor initiation and progression . It induces cancer cell apoptosis (both intrinsic and extrinsic), enhances autophagy, induces cell cycle arrest, and inhibits tumor angiogenesis, invasion, and migration .
Pharmacokinetics
It is known that this compound can be taken up by cells and exert its effects intracellularly .
Result of Action
This compound’s action results in the suppression of the growth and proliferation of various tumor cells . It induces apoptosis and autophagy in cancer cells, leading to cell death . Additionally, it can induce cell cycle arrest and inhibit tumor angiogenesis, invasion, and migration .
Action Environment
It is known that this compound’s anticancer effects can be enhanced by the inhibition of autophagy , suggesting that cellular and molecular contexts can influence its efficacy.
Biochemical Analysis
Biochemical Properties
Chaetocin has been reported as inhibitors against lysine-specific histone methyltransferases SUV39 family such as SUV39H1, which could efficiently down-regulate histone H3 lysine 9 tri-methylation (H3K9me3) on pericentric heterochromatin . This interaction with enzymes and proteins plays a significant role in its biochemical reactions.
Cellular Effects
In vitro, this compound treatment significantly inhibited the proliferation of Vascular Smooth Muscle Cells (VSMCs) in a concentration- and time-dependent manner . It also suppressed the migration of VSMCs . Moreover, this compound treatment induced a contractile phenotype in VSMCs by increasing α-SMA and SM22α expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the human SUV39H1 chromodomain (CD) and HP1 chromoshadow domain (CSD) . It also attenuates the accumulation of H3K9me3 on VSMCs contractile gene promoters, which promotes the expression of α-SMA and SM22α .
Temporal Effects in Laboratory Settings
Over time, this compound treatment decreased the H3K9me3 expression, diminished atherosclerotic plaque formation, and increased plaque stability by decreasing necrotic core area and lipid accumulation and increasing collagen content and contractile VSMC phenotype .
Metabolic Pathways
Its interaction with histone methyltransferases suggests it may play a role in epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the cyclization of amino acids to form the diketopiperazine ring, followed by oxidation to introduce the disulfide bridge . Reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of chaetocin is primarily based on fermentation processes using Chaetomium species fungi . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Chaetocin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the disulfide bridge in this compound.
Substitution: Nucleophilic substitution reactions can occur at the diketopiperazine ring, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .
Scientific Research Applications
Chaetocin has a wide range of scientific research applications:
Comparison with Similar Compounds
Chaetocin is compared with other epipolythiodiketopiperazines such as gliotoxin and sporidesmin . While all these compounds share a similar chemical structure, this compound is unique in its potent antimyeloma activity and selective inhibition of histone lysine methyltransferases . Other similar compounds include:
Gliotoxin: Known for its immunosuppressive and antifungal properties.
Sporidesmin: Noted for its toxic effects on livestock.
This compound’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
28097-03-2 |
---|---|
Molecular Formula |
C30H28N6O6S4 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PZPPOCZWRGNKIR-SCXPTGBVSA-N |
SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Isomeric SMILES |
CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Canonical SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Appearance |
Solid powder |
28097-03-2 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chaetocin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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